molecular formula C15H19NO4S B12200250 [(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-furylmethyl)amine

[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-furylmethyl)amine

Cat. No.: B12200250
M. Wt: 309.4 g/mol
InChI Key: ZZNNEWGNXYOLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with ethoxy and dimethyl groups The compound also contains a furan ring linked to the amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine typically involves multi-step organic reactions. One common method includes the sulfonylation of a substituted phenylamine with a sulfonyl chloride derivative, followed by the introduction of the furan ring through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the phenyl ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine
  • (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine

Uniqueness

(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine is unique due to the presence of the furan ring, which imparts distinct chemical properties and potential biological activities compared to its analogs. The combination of the sulfonyl group with the furan ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H19NO4S

Molecular Weight

309.4 g/mol

IUPAC Name

2-ethoxy-N-(furan-2-ylmethyl)-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H19NO4S/c1-4-19-14-8-11(2)12(3)9-15(14)21(17,18)16-10-13-6-5-7-20-13/h5-9,16H,4,10H2,1-3H3

InChI Key

ZZNNEWGNXYOLQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.